

# Application Note: Protocol for Measuring Alanine Aminotransferase (ALT) in Cultured Primary Hepatocytes

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## Compound of Interest

Compound Name: *Aminotransferase, alanine*

Cat. No.: *B12087391*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Alanine Aminotransferase (ALT), also known as serum glutamic-pyruvic transaminase (SGPT), is a key enzyme primarily found in the liver.<sup>[1][2]</sup> When hepatocytes (liver cells) are damaged, ALT is released into the bloodstream, making its serum levels a critical biomarker for liver health and injury.<sup>[2][3]</sup> In the field of drug development and toxicology, measuring ALT release from cultured primary human hepatocytes is a fundamental method for assessing the potential hepatotoxicity of new chemical entities.<sup>[4][5]</sup> Primary hepatocytes are considered the gold standard for *in vitro* liver studies because they retain the metabolic and transport functions of the *in vivo* liver.<sup>[4]</sup> This protocol provides a detailed methodology for the culture of primary hepatocytes, treatment with test compounds, and the subsequent quantification of ALT activity in the cell culture supernatant using a colorimetric assay.

## Principle of the Assay

The measurement of ALT activity is typically performed using a coupled enzyme assay.<sup>[1][6]</sup> In the first step, ALT present in the sample catalyzes the transfer of an amino group from L-alanine to  $\alpha$ -ketoglutarate, which produces pyruvate and L-glutamate.<sup>[7]</sup> The pyruvate generated is then utilized in a second reaction, which produces a detectable signal. In this colorimetric protocol, the pyruvate reacts with a specific probe to generate a colored product,

the absorbance of which is directly proportional to the amount of pyruvate, and therefore, the ALT activity in the sample.[8] The activity is quantified by comparing the results to a pyruvate standard curve.

## Experimental Protocols

### Part 1: Culture and Treatment of Primary Hepatocytes

This section details the procedure for thawing, seeding, and treating cryopreserved primary human hepatocytes.

#### Materials:

- Cryopreserved primary human hepatocytes
- Hepatocyte culture medium (e.g., HCM™ BulletKit™)[4]
- Collagen I-coated microplates (e.g., 96-well)[4]
- Test compounds and vehicle control (e.g., DMSO)
- 37°C water bath
- Humidified incubator at 37°C, 5% CO<sub>2</sub>
- Centrifuge

#### Methodology:

- Plate Preparation: Ensure microplates are pre-coated with Collagen I according to the manufacturer's instructions.
- Thawing Hepatocytes: Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath for approximately 2 minutes.[4]
- Cell Washing: Transfer the cell suspension into a tube containing pre-warmed hepatocyte culture medium. Centrifuge at a low speed (e.g., 50-100 x g) for 3-5 minutes to pellet the cells.[4] Carefully aspirate the supernatant.

- Cell Seeding: Gently resuspend the cell pellet in fresh, pre-warmed culture medium. Determine cell viability and number using a suitable method (e.g., trypan blue exclusion). Seed the hepatocytes onto the collagen-coated 96-well plate at a desired density (e.g.,  $0.5 \times 10^5$  to  $1.0 \times 10^5$  cells/well).
- Cell Adherence: Incubate the plate in a humidified incubator at  $37^\circ\text{C}$  with 5%  $\text{CO}_2$  for 4-6 hours to allow the cells to attach and form a monolayer.
- Compound Treatment: After cell adherence, carefully remove the seeding medium and replace it with fresh culture medium containing the test compounds at various concentrations or the vehicle control.
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) to assess compound-induced hepatotoxicity.

## Part 2: Sample Collection and Preparation

This section describes the collection of the cell culture supernatant for ALT analysis.

Materials:

- Micropipettes
- Microcentrifuge tubes
- Microcentrifuge

Methodology:

- Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well without disturbing the attached cell monolayer. Transfer the supernatant to a labeled microcentrifuge tube.
- Debris Removal: Centrifuge the collected supernatant at high speed (e.g.,  $15,000 \times g$ ) for 10 minutes to pellet any detached cells or cellular debris.[\[1\]](#)
- Sample Storage: Transfer the clarified supernatant to a new, clean tube. The samples are now ready for the ALT assay. If not used immediately, samples can be stored at  $-80^\circ\text{C}$ .[\[9\]](#)

Avoid repeated freeze-thaw cycles.[1][9]

## Part 3: ALT Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures ALT activity based on pyruvate generation.[1][8]

Materials:

- ALT Assay Buffer
- Pyruvate Standard (e.g., 100 nmole/μL)[1]
- ALT Substrate
- ALT Enzyme Mix
- Colorimetric Probe/Substrate
- 96-well clear, flat-bottom plate
- Microplate reader capable of measuring absorbance at 540-570 nm[8]

Methodology:

- Pyruvate Standard Curve Preparation:
  - Prepare a 1 nmole/μL pyruvate solution by diluting the stock standard with ALT Assay Buffer.[1]
  - Add 0, 2, 4, 6, 8, and 10 μL of the 1 nmole/μL pyruvate standard into a series of wells to generate standards of 0, 2, 4, 6, 8, and 10 nmole/well.[10]
  - Adjust the volume in each standard well to 20 μL with ALT Assay Buffer.[1][10]
- Sample Preparation:
  - Add 1-20 μL of the clarified cell culture supernatant (from Part 2) to wells in the 96-well plate.[1]

- Adjust the final volume in each sample well to 20  $\mu\text{L}$  with ALT Assay Buffer.[1] It is recommended to test several sample volumes to ensure the readings fall within the linear range of the standard curve.[1]
- Positive Control (Optional):
  - Prepare a positive control using a known concentration of ALT enzyme. Add 5  $\mu\text{L}$  of the ALT Positive Control to a well and adjust the volume to 20  $\mu\text{L}$  with ALT Assay Buffer.[1]
- Master Reaction Mix Preparation:
  - Prepare a Master Reaction Mix for the required number of assays (standards + samples + controls). For each well, mix the components as described in the table below (volumes are per-well).[1][10]

Reagent	Volume per Well
ALT Assay Buffer	86 $\mu\text{L}$
Colorimetric Probe/Substrate	2 $\mu\text{L}$
ALT Enzyme Mix	2 $\mu\text{L}$
ALT Substrate	10 $\mu\text{L}$
Total Volume	100 $\mu\text{L}$

- Assay Reaction:
  - Add 100  $\mu\text{L}$  of the Master Reaction Mix to each well containing the standards, samples, and controls.[1]
  - Mix thoroughly using a horizontal shaker or by pipetting.[1]
- Kinetic Measurement:
  - Immediately after adding the reaction mix, take an initial absorbance reading ( $A_{\text{initial}}$ ) at 570 nm. This is  $T_{\text{initial}}$ .[1]

- Incubate the plate at 37°C, protecting it from light.[10]
- Take subsequent absorbance readings (A\_final) every 5 minutes until the value of the most active sample is greater than the highest standard.[10] Select a T\_final within the linear range of the reaction.

## Data Analysis and Presentation

### 1. Calculation of ALT Activity

- Background Correction: Subtract the 0 nmole standard absorbance reading from all other standard and sample readings.
- Standard Curve: Plot the background-corrected absorbance values for the pyruvate standards against the nmole of pyruvate per well. Determine the equation of the line ( $y = mx + c$ ).
- Calculate Pyruvate Generated (B): For each sample, calculate the change in absorbance ( $\Delta A = A_{final} - A_{initial}$ ). Use the standard curve equation to determine the amount of pyruvate (B) in nmole generated during the reaction time.
  - $B \text{ (nmole)} = (\Delta A_{sample} - c) / m$
- Calculate ALT Activity: Use the following formula to determine the ALT activity in the sample. [10]  
$$\text{ALT Activity (nmole/min/mL or mU/mL)} = [B / (T_{final} - T_{initial}) \times V] \times \text{Dilution Factor}$$

- B: Amount of pyruvate generated (nmole).
- $T_{final} - T_{initial}$ : Reaction time (minutes).
- V: Original sample volume added to the well (mL).
- Dilution Factor: If the sample was pre-diluted before the assay.

Note: 1 nmole/min = 1 milliunit (mU).

## 2. Data Presentation Tables

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Example Pyruvate Standard Curve Data

Pyruvate (nmole/well)	Absorbance (570 nm) - Blank
0	0.000
2	0.158
4	0.315
6	0.472
8	0.630

| 10 | 0.785 |

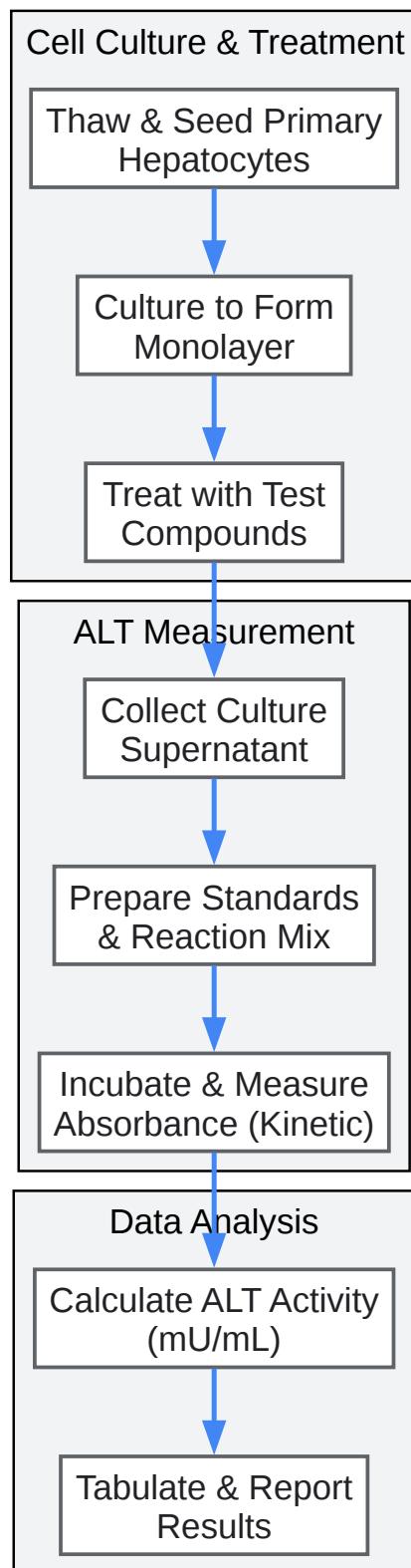
Table 2: Example Raw Data and Calculated ALT Activity

Treatment Group	Sample Volume (µL)	Δ Absorbance (570 nm)	Pyruvate (B) (nmole)	Reaction Time (min)	ALT Activity (mU/mL)
Vehicle Control	10	0.050	0.63	30	2.1
Compound X (10 µM)	10	0.065	0.82	30	2.7
Compound X (100 µM)	10	0.250	3.16	30	10.5

| Positive Control | 10 | 0.480 | 6.08 | 30 | 20.3 |

## Visualizations

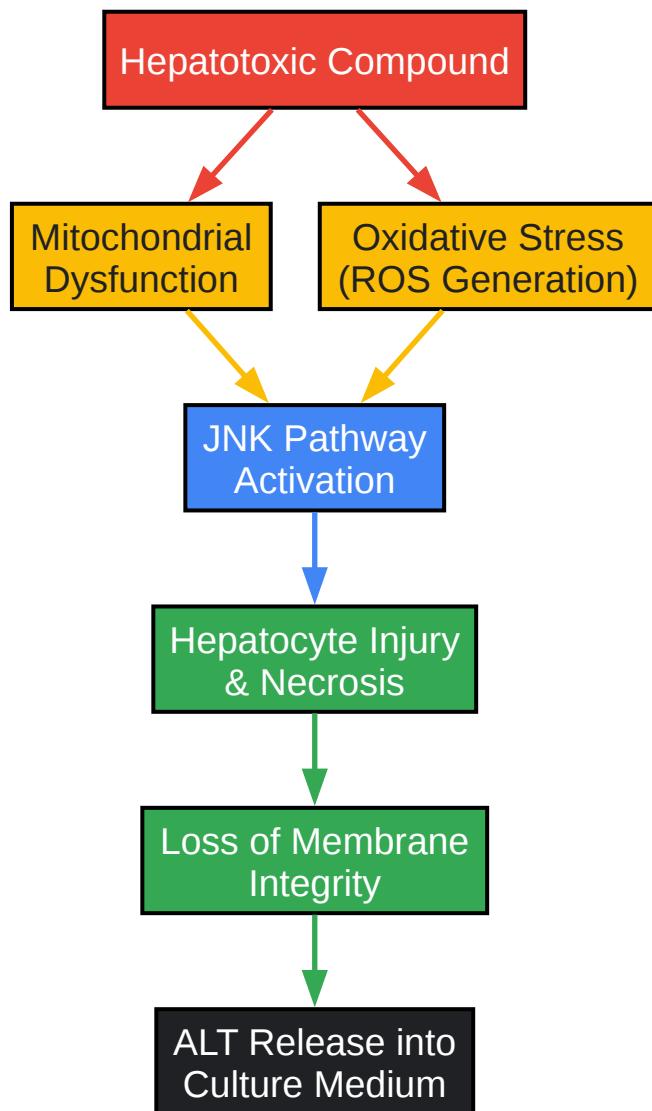
## Experimental Workflow Diagram



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Caption: Workflow for ALT measurement in primary hepatocytes.

## Signaling Pathway for Drug-Induced Hepatotoxicity



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Caption: Pathway of drug-induced hepatotoxicity leading to ALT release.[11][12][13]

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